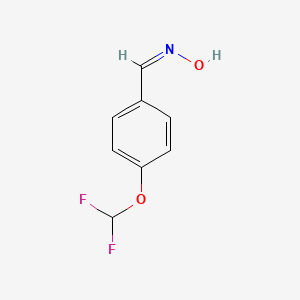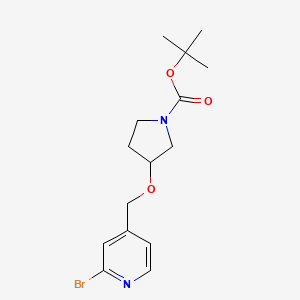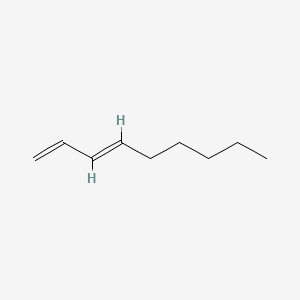
1,3-Nonadiene, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Nonadiene, (E)-, also known as (E)-1,3-Nonadiene, is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The compound is characterized by its linear structure and the presence of conjugated double bonds, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
1,3-Nonadiene, (E)- can be synthesized through various methods. One common synthetic route involves the polymerization of 1,3-alkadienes using a DEAB initiator. This process results in the formation of ester-telechelic polynonadiene, which can then be hydrogenated using a copper chromite catalyst to yield the desired compound . Industrial production methods often involve similar polymerization and hydrogenation steps, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1,3-Nonadiene, (E)- undergoes a variety of chemical reactions due to its conjugated double bonds. Some of the common reactions include:
Oxidation: The compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The double bonds in 1,3-Nonadiene, (E)- can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Cycloaddition: The compound can undergo cycloaddition reactions with alkynes, leading to the formation of cyclohexadienes or cyclobutenes.
Common reagents and conditions used in these reactions include cobalt catalysts, ethylene, and various ligands. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3-Nonadiene, (E)- has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism by which 1,3-Nonadiene, (E)- exerts its effects is primarily through its conjugated double bonds. These bonds allow the compound to participate in various chemical reactions, including cycloaddition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in cycloaddition reactions, the compound reacts with alkynes to form cyclohexadienes or cyclobutenes through a series of intermediate steps involving the formation of π-complexes and subsequent bond rearrangements .
Comparison with Similar Compounds
1,3-Nonadiene, (E)- can be compared to other similar compounds, such as:
1,3-Butadiene: A smaller diene with similar reactivity but different physical properties.
1,3-Hexadiene: Another diene with a shorter carbon chain, leading to different reactivity and applications.
1,3-Octadiene: A compound with similar reactivity but different industrial uses.
The uniqueness of 1,3-Nonadiene, (E)- lies in its specific structure and the presence of conjugated double bonds, which confer distinct reactivity and versatility in chemical reactions .
Properties
CAS No. |
56700-77-7 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
(3E)-nona-1,3-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+ |
InChI Key |
CLNYHERYALISIR-FNORWQNLSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C |
Canonical SMILES |
CCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
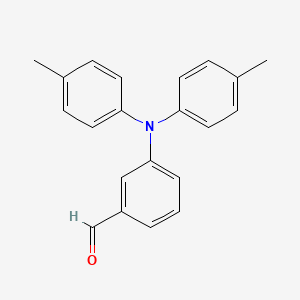
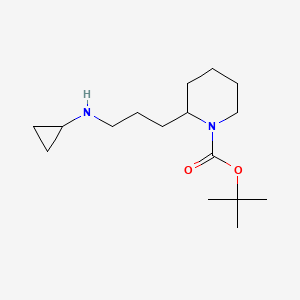
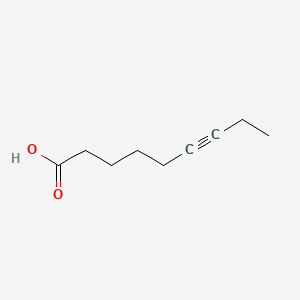
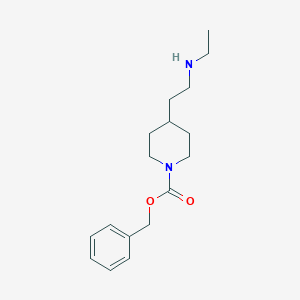
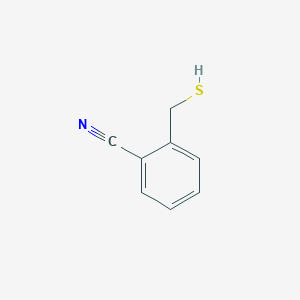
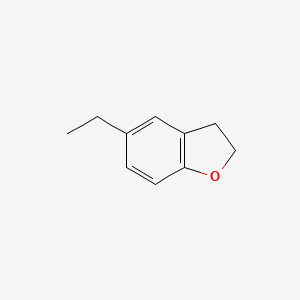
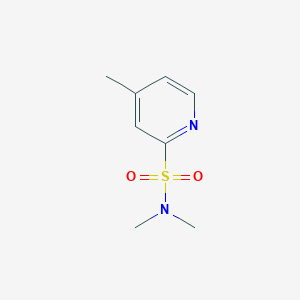
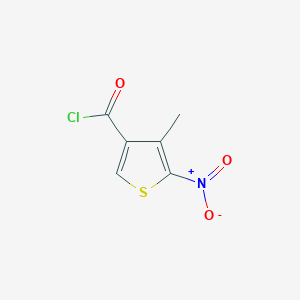
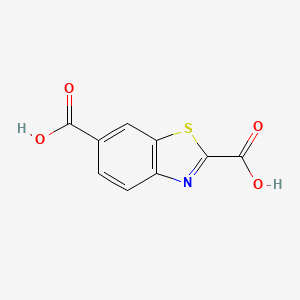
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

